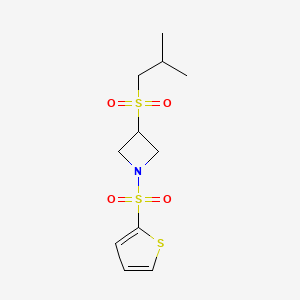
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a synthetic organic compound that features both azetidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multiple steps, including the formation of the azetidine ring and the introduction of sulfonyl groups. One common approach is to start with thiophene-2-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with an azetidine derivative. The isobutylsulfonyl group can be introduced through a subsequent sulfonylation reaction using isobutylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding thiophene and azetidine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiophene and azetidine derivatives.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine: Similar structure but with a methyl group instead of an isobutyl group.
3-(Ethylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine: Contains an ethyl group instead of an isobutyl group.
3-(Propylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine: Features a propyl group in place of the isobutyl group.
Uniqueness
The uniqueness of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The isobutyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-thiophen-2-ylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S3/c1-9(2)8-18(13,14)10-6-12(7-10)19(15,16)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNXWIWOHZPODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)

![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)
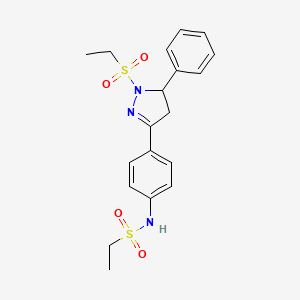
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
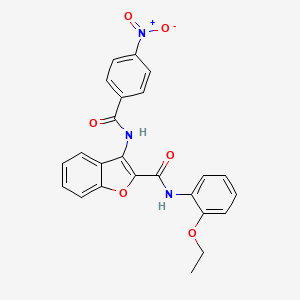
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)
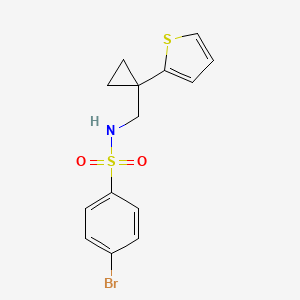
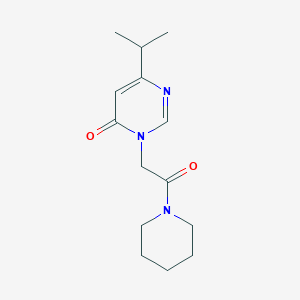
![N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2675663.png)
![3-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2675664.png)
